molecular formula C15H13NO6S3 B12603748 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile CAS No. 651311-02-3

3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile

Cat. No.: B12603748
CAS No.: 651311-02-3
M. Wt: 399.5 g/mol
InChI Key: SPHMCVLBFBKZEC-UHFFFAOYSA-N
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Description

3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile is a tri-sulfonylated acrylonitrile derivative characterized by three electron-withdrawing sulfonyl groups: two methanesulfonyl moieties at the 3-position and a naphthalene-2-sulfonyl group at the 2-position of the prop-2-enenitrile backbone.

Properties

CAS No.

651311-02-3

Molecular Formula

C15H13NO6S3

Molecular Weight

399.5 g/mol

IUPAC Name

3,3-bis(methylsulfonyl)-2-naphthalen-2-ylsulfonylprop-2-enenitrile

InChI

InChI=1S/C15H13NO6S3/c1-23(17,18)15(24(2,19)20)14(10-16)25(21,22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3

InChI Key

SPHMCVLBFBKZEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives and sulfonyl chlorides, which undergo a series of reactions such as sulfonation, nitrilation, and condensation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions, and the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be investigated for its potential therapeutic properties.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of structurally related prop-2-enenitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties Applications/Activities References
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile C₁₅H₁₄N₂O₆S₃ Two methanesulfonyl, one naphthalene-2-sulfonyl High electron-withdrawing capacity, potential for strong intermolecular interactions Hypothesized use in high-performance polymers or drug candidates (requires experimental validation)
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile C₁₃H₉NO₂S₂ Phenylsulfonyl, 3-thienyl Moderate HOMO-LUMO gap (~3.5 eV inferred), π-π interactions in solid state Organic electronics, charge-transfer materials
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Variable (e.g., C₁₅H₁₀N₂S) Benzothiazolyl, aryl Antimicrobial (MIC: 2–8 µg/mL), anticancer (IC₅₀: 10–50 µM) Pharmaceutical lead compounds
3-(Methylamino)-2-((4-methylphenyl)sulfonyl)-3-(methylthio)prop-2-enenitrile C₁₂H₁₄N₂O₂S₂ Methylamino, methylthio, 4-methylphenylsulfonyl Predicted pKa: -2.66, moderate solubility in polar solvents Reactivity studies, intermediates in heterocyclic synthesis
2-((4-Methylphenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile C₂₀H₂₁N₃O₂S 4-Methylphenylsulfonyl, 4-phenylpiperazinyl Basic nitrogen centers enable hydrogen bonding Potential CNS-targeting agents (speculative)

Key Comparative Insights

3.1 Electronic and Steric Effects
  • Electron-Withdrawing Groups: The main compound’s triple sulfonyl configuration enhances its electron deficiency compared to mono- or di-sulfonylated analogs (e.g., ), which may lower its HOMO-LUMO gap and increase stability against nucleophilic attack .
3.2 Intermolecular Interactions and Crystallography
  • Hydrogen Bonding: Sulfonyl groups facilitate hydrogen bonding with solvents or adjacent molecules, as observed in related compounds with diphenylamino substituents (). However, steric bulk in the main compound may limit such interactions compared to smaller analogs .
  • π-π Stacking: The naphthalene moiety likely enhances π-π stacking efficiency relative to phenyl or thienyl groups, as seen in diphenylamino-substituted derivatives ().

Biological Activity

3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile is a compound of interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of naphthalene sulfonyl derivatives with methanesulfonyl chlorides. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity.

Key Structural Features:

  • Molecular Formula: C19H19O4S3
  • Melting Point: 111-118 °C
  • NMR Data:
    • 1H NMR (500 MHz, CDCl3): δ 7.74-7.73 (m, 2H), δ 7.65-7.62 (t, J = 7.5 Hz, 1H), etc.
    • 13C NMR (100 MHz, CDCl3): δ 170.0, 139.0, etc.

Antibacterial Activity

Research has demonstrated that the compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies using broth microdilution methods have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated on human cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. The results indicated that at concentrations up to 25 µM, there were no statistically significant cytotoxic effects observed.

Cell Line Concentration (µM) Cytotoxic Effect
HeLa1, 5, 25Not significant
A5491, 5, 25Not significant

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Antibacterial Efficacy

In a study conducted with various derivatives of naphthalene sulfonyl compounds, it was found that the presence of methanesulfonyl groups significantly enhanced antibacterial activity compared to other substituents. This suggests a structure-activity relationship where the sulfonyl groups play a crucial role in biological efficacy.

Case Study 2: Cancer Cell Interaction

A separate investigation into the interaction of this compound with cancer cells revealed that it could modulate cell signaling pathways involved in apoptosis, leading to potential therapeutic applications in cancer treatment.

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